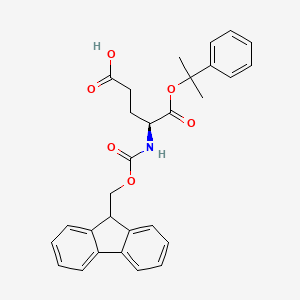

Fmoc-Glu-O-2-PhiPr

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-27(33)25(16-17-26(31)32)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,31,32)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFILNXPAXHSBT-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Use of Fmoc-Glu-O-2-PhiPr in Advanced Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate field of solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is a critical determinant of synthetic success, particularly for complex peptide architectures. Fmoc-Glu-O-2-PhiPr, a glutamic acid derivative featuring the highly acid-labile 2-phenylisopropyl (O-2-PhiPr) ester on its side chain, has emerged as an indispensable tool. Its primary utility lies in its "quasi-orthogonal" nature relative to standard tert-butyl (tBu)-based protecting groups. This property allows for the selective deprotection of the glutamic acid side chain under exceptionally mild acidic conditions (e.g., 1% TFA in DCM) while the peptide remains anchored to the solid support.[1] This enables sophisticated synthetic strategies, most notably the on-resin, head-to-tail or side-chain-to-side-chain cyclization of peptides to form lactam bridges, a structural motif often crucial for enhancing the stability and bioactivity of peptide therapeutics.[2][3] This guide provides an in-depth exploration of the core properties, strategic applications, and detailed methodologies for leveraging this compound in advanced peptide synthesis.

The Challenge of Glutamic Acid in Fmoc-SPPS

The synthesis of peptides containing glutamic acid (Glu) presents two primary challenges that must be addressed through strategic side-chain protection:

-

Unwanted Acylation: The free γ-carboxyl group of an unprotected Glu residue is a reactive nucleophile. During the activation and coupling of the subsequent amino acid in the sequence, this side chain can be acylated, leading to the formation of branched or cross-linked peptide impurities.

-

Pyroglutamate Formation: An unprotected or inadequately protected N-terminal Glu residue is prone to an intramolecular cyclization reaction. The N-terminal α-amino group can attack the side-chain γ-carboxyl group, leading to the formation of a five-membered lactam ring known as pyroglutamic acid (pGlu) and the elimination of a water molecule.[4][5] This side reaction is often irreversible and results in a truncated peptide that is difficult to separate from the desired product, reducing the overall yield and purity.[4][6] The formation of pGlu neutralizes the N-terminal charge, increases hydrophobicity, and can significantly alter the peptide's biological activity.[4][7]

While the standard tert-butyl (OtBu) protecting group, Fmoc-Glu(OtBu)-OH, effectively prevents these side reactions in the synthesis of linear peptides, its removal requires strong acidic conditions (e.g., >90% TFA) that simultaneously cleave the peptide from most resins and remove all other tBu-based protecting groups.[2][3] This limits its utility in synthetic strategies requiring selective on-resin modifications.

This compound: Properties and Principle of Orthogonality

This compound was developed to overcome the limitations of standard protecting groups by offering a distinct deprotection profile.

-

Chemical Properties: The 2-phenylisopropyl (2-PhiPr) group is a tert-butyl ester analogue.[8] Its defining characteristic is its extreme acid lability, which is significantly greater than that of the tBu ester.

-

Quasi-Orthogonality: In the context of Fmoc-SPPS, protecting groups are considered orthogonal if they can be removed under distinct chemical conditions without affecting one another.[][10] The 2-PhiPr group is considered "quasi-orthogonal" to tBu-based groups. It can be selectively cleaved using very mild acidic conditions, such as 1-3% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), which are insufficient to remove tBu, Boc, or Trt groups.[11][12] This selective deprotection is the cornerstone of its strategic value.

Caption: Orthogonality of the 2-PhiPr protecting group.

Primary Application: On-Resin Peptide Cyclization

The synthesis of cyclic peptides is a major strategy in drug discovery to impart conformational rigidity, increase metabolic stability, and enhance receptor binding affinity.[3] this compound is the reagent of choice for constructing on-resin side-chain-to-side-chain lactam bridges.

The most common strategy involves incorporating Fmoc-Glu(O-2-PhiPr)-OH into the peptide sequence along with an amino acid carrying a complementary side-chain protecting group that is also labile to mild acid, such as Lysine protected with Mtt (4-methyltrityl). Both the 2-PhiPr and Mtt groups can be removed simultaneously on-resin, exposing a free carboxylic acid and a free amine, which can then be coupled to form the cyclic structure.

Caption: Workflow for on-resin side-chain cyclization.

Secondary Benefit: Mitigating Pyroglutamate Formation

While the primary driver for using this compound is its application in cyclization, the steric bulk of the 2-phenylisopropyl group offers a secondary benefit.[8] For peptides with an N-terminal glutamic acid, the bulky 2-PhiPr group can sterically hinder the approach of the N-terminal α-amino group to the side-chain ester, thereby reducing the rate of the unwanted intramolecular cyclization that leads to pyroglutamate formation.

Caption: Unwanted pyroglutamate formation from N-terminal Glu.

Comparative Analysis: Fmoc-Glu(O-2-PhiPr)-OH vs. Fmoc-Glu(OtBu)-OH

The choice between these two derivatives is fundamentally driven by the synthetic goal.[2]

| Feature | Fmoc-Glu(O-2-PhiPr)-OH | Fmoc-Glu(OtBu)-OH |

| Protecting Group | 2-Phenylisopropyl (2-PhiPr) ester | tert-Butyl (tBu) ester |

| Deprotection Condition | Very Mild Acid (e.g., 1-3% TFA in DCM) | Strong Acid (e.g., >90% TFA)[3] |

| Orthogonality | Quasi-orthogonal to tBu-based groups | Not orthogonal to tBu-based groups |

| Primary Application | On-resin side-chain cyclization, synthesis of complex peptides.[2][3] | Routine synthesis of linear peptides.[2] |

| Pyroglutamate Mitigation | Steric bulk may reduce formation.[8] | Standard protection. |

| Relative Cost | Higher | Lower |

| Best For | Cyclic peptides, peptide libraries requiring selective modification. | Standard, cost-effective linear peptide synthesis.[2] |

Experimental Protocols

The following protocols provide a framework for the application of Fmoc-Glu(O-2-PhiPr)-OH. Researchers should optimize conditions based on their specific peptide sequence and solid support.

Protocol 1: Selective On-Resin Deprotection of 2-PhiPr and Mtt Groups

This protocol describes the simultaneous removal of the 2-PhiPr and Mtt side-chain protecting groups from a resin-bound peptide.

-

Resin Swelling: Swell the peptide-resin (1 equivalent) in Dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.

-

Deprotection Cocktail Preparation: Prepare a solution of 1% TFA in DCM. For enhanced scavenging of the cleaved trityl cations from the Mtt group, 2-5% Triisopropylsilane (TIS) can be included.

-

Deprotection Reaction: Drain the swelling solvent from the resin. Add the deprotection cocktail (approx. 10 mL per gram of resin) and gently agitate the suspension at room temperature.

-

Monitoring: Perform the deprotection in short cycles (e.g., 5-10 minutes). After each cycle, take a small sample of the resin, wash it thoroughly, cleave a small amount, and analyze by LC-MS to monitor the progress of the deprotection. Repeat the treatment with fresh deprotection solution until complete removal is confirmed. Typically, 4-6 cycles are sufficient.

-

Washing: Once deprotection is complete, thoroughly wash the resin to remove all traces of acid and scavengers. A typical wash cycle is: DCM (3x), DMF (3x), DCM (3x).

-

Neutralization: Perform a final neutralization wash with a 5% solution of N,N-Diisopropylethylamine (DIPEA) in DMF (2x, 5 min each) to ensure the newly exposed side-chain amine of Lysine is in its free base form, followed by a final series of DMF (3x) and DCM (3x) washes. The resin is now ready for cyclization.

Protocol 2: On-Resin Side-Chain Lactam Bridge Formation

This protocol follows immediately after the selective deprotection described above.

-

Resin Preparation: Ensure the deprotected and washed resin is swelled in a suitable solvent, typically N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

-

Coupling Reagent Preparation: Prepare a solution of a standard peptide coupling reagent. A common choice is a 0.4 M solution of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF with 4 equivalents of DIPEA.

-

Cyclization Reaction: Add the coupling reagent solution to the resin. The reaction is typically performed at a high dilution to favor the desired intramolecular cyclization over intermolecular oligomerization. Allow the reaction to proceed for 2-4 hours at room temperature.

-

Monitoring: Monitor the completion of the cyclization by taking a small resin sample for cleavage and LC-MS analysis. The mass of the cyclized peptide will be 18.02 Da less than its linear, deprotected precursor due to the loss of one molecule of water.[4]

-

Washing: Upon completion, thoroughly wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

-

Final Steps: The resin-bound cyclic peptide can now be dried or proceed directly to final cleavage from the resin and global side-chain deprotection using a standard strong acid cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5).

Conclusion

This compound is a specialized but powerful amino acid derivative that enables the synthesis of complex peptide structures not readily accessible with standard protecting group strategies. Its hallmark feature—high acid lability—provides the quasi-orthogonality required for selective on-resin deprotection. This makes it the superior choice for the efficient synthesis of side-chain cyclized peptides, a critical architecture in the development of next-generation peptide therapeutics.[3] While its cost is higher than standard derivatives like Fmoc-Glu(OtBu)-OH, the synthetic advantages and streamlined workflow for complex peptides justify its use in advanced research and drug development applications.

References

- Benchchem. The 2-PhiPr Protecting Group for Glutamic Acid: An In-depth Technical Guide.

- Benchchem. A Comparative Guide to the Purity of Peptides Synthesized with Fmoc-Glu(O-2-PhiPr)-OH and Other Glutamic Acid Derivatives.

- Benchchem. Application Notes and Protocols: A Step-by-Step Guide to Using Fmoc-Glu(O-2-PhiPr)-OH in Manual Solid-Phase Peptide Synthesis.

- Benchchem. OH and Fmoc-Glu(OtBu)-OH for Cyclic Peptide Synthesis.

- Benchchem. Pyroglutamic Acid Derivatives in Peptide Synthesis: A Comparative Guide.

- Benchchem. The Formation and Impact of Pyroglutamic Acid in Peptides: A Technical Guide for Researchers and Drug Development Professionals.

- Chem-Impex. This compound.

- Sigma-Aldrich. This compound Novabiochem 207305-97-3.

- Thieme. 6.7 Pyroglutamic Acid Peptides.

- National Institutes of Health (NIH). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies.

- EurekAlert!. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases.

- Sigma-Aldrich. Fmoc-Glu(O-2-PhiPr)-OH Novabiochem 200616-39-3.

- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.

- Advent Chembio. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis.

- Chem-Impex. Fmoc-L-glutamic acid γ -2-phenylisopropyl ester.

- MedChemExpress. Fmoc-Glu(O-2-PhiPr)-OH | Amino Acid Derivative.

- ResearchGate. ChemInform Abstract: 2-Phenylisopropyl Esters as Carboxyl Terminus Protecting Groups in the Fast Synthesis of Peptide Fragments.

- Sigma-Aldrich. Fmoc-Glu(O-2-PhiPr)-OH Novabiochem 200616-39-3.

- BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

- AltaBioscience. Fmoc Amino Acids for SPPS.

- Guidechem. FMOC-GLU(O-2-PHIPR)-OH 200616-39-3 wiki.

- Advanced ChemTech. Fmoc-Glu(O-2-PhiPr)-OH.

- Biosynth. Protecting Groups in Peptide Synthesis.

- Bachem. Fmoc-Glu(2-phenylisopropyl ester)-OH.

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. shop.bachem.com [shop.bachem.com]

Fmoc-Glu-O-2-PhiPr chemical properties and structure

An In-depth Technical Guide to Fmoc-Glu-O-2-PhiPr: Properties, Structure, and Application in Advanced Peptide Synthesis

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of amino acid protecting groups is a critical determinant of synthetic success, particularly for complex peptides such as cyclic and modified structures.[1] This technical guide provides a comprehensive overview of N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester (this compound), a glutamic acid derivative with a uniquely acid-labile side-chain protecting group.[2] We will delve into its chemical and physical properties, molecular structure, and pivotal applications in peptide chemistry. The core of this guide will focus on the mechanistic advantages of the 2-phenylisopropyl (O-2-PhiPr) protecting group, its quasi-orthogonality to standard tert-butyl-based protection schemes, and its instrumental role in the on-resin synthesis of side-chain cyclized peptides.[2][3] Detailed experimental protocols, comparative data, and workflow visualizations are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this versatile reagent.

Introduction: The Need for Orthogonal Protection Strategies in Peptide Synthesis

The synthesis of peptides with intricate architectures, such as cyclic peptides, necessitates the use of orthogonal protecting groups.[4] This strategy allows for the selective deprotection of specific functional groups on the peptide chain while it remains anchored to the solid support, enabling on-resin modifications like cyclization.[4][5] The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy for the α-amino group is a cornerstone of modern SPPS, valued for its base-labile removal.[6] However, the differentiation of side-chain protecting groups is equally crucial. While tert-butyl (tBu) based protecting groups are common for the side chains of trifunctional amino acids, their removal requires strong acid, typically in the final cleavage step.[5][7] This precludes their use in on-resin modification strategies that require selective side-chain deprotection.

This compound has emerged as a valuable tool to overcome this limitation. The 2-phenylisopropyl ester protecting the γ-carboxyl group of glutamic acid exhibits high sensitivity to mild acidic conditions.[1] This allows for its selective removal in the presence of acid-stable protecting groups and even more acid-resistant ones like tBu, a concept often referred to as "quasi-orthogonality".[2][3] This unique characteristic is particularly advantageous for the synthesis of side-chain to side-chain lactam-bridged peptides, a common motif in bioactive cyclic peptides.[1]

Chemical Properties and Structure of this compound

This compound is a derivative of L-glutamic acid where the α-amino group is protected by a Fmoc group and the γ-carboxyl group is protected by a 2-phenylisopropyl ester.[8] This compound is typically a white to pale yellow powder or glassy chunks.[8]

Molecular Structure

The structure of this compound is depicted below:

Synonyms: Fmoc-L-Glu(2-phenylisopropyloxy)-OH, N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester, Fmoc-Glu(OPp)-OH[9][10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 200616-39-3 | [8][9][11] |

| Molecular Formula | C₂₉H₂₉NO₆ | [8][9][12] |

| Molecular Weight | 487.54 g/mol | [9][12] |

| Appearance | White to pale yellow glassy chunks or powder | [8] |

| Purity | ≥98% (HPLC) | [8] |

| Storage Conditions | Store at ≤ -4°C or -20°C, sealed in a dry environment | [8][13][14] |

| Solubility | Soluble in DMF and DCM | [2] |

The 2-Phenylisopropyl (O-2-PhiPr) Protecting Group: A Mechanistic Insight

The utility of this compound is intrinsically linked to the properties of the O-2-PhiPr protecting group.[1] This group is a tert-butyl ester analogue, and its high acid lability is the cornerstone of its application.[1]

Mechanism of Deprotection

The selective removal of the O-2-PhiPr group is achieved under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][5] This level of acidity is sufficient to cleave the highly sensitive 2-phenylisopropyl ester while leaving standard tBu-based side-chain protecting groups intact.[2][5] This orthogonality is crucial for complex synthetic strategies.

Advantages in Peptide Synthesis

The primary advantages of employing the O-2-PhiPr protecting group for glutamic acid include:

-

Orthogonality: It is orthogonal to tBu-based protecting groups, allowing for selective deprotection on-resin.[1]

-

On-Resin Cyclization: It is a key enabler for the on-resin synthesis of side-chain to side-chain cyclized peptides, particularly in combination with other selectively removable protecting groups like the 4-methyltrityl (Mtt) group for lysine.[1][2]

-

Prevention of Side Reactions: Appropriate side-chain protection of glutamic acid is critical to prevent the formation of pyroglutamate, a common side reaction that can occur during the acylation of the N-terminal residue.[2] The steric bulk of the O-2-PhiPr group may also contribute to minimizing this side reaction.[1]

Applications in Solid-Phase Peptide Synthesis (SPPS)

This compound is a specialized reagent primarily used in Fmoc-based SPPS for the synthesis of complex peptides.[15] Its applications extend to various areas of research and development:

-

Drug Development: The design and synthesis of peptide-based drugs with improved efficacy and fewer side effects.[8][15] Cyclic peptides, often synthesized using this reagent, exhibit enhanced stability and receptor affinity.[16]

-

Bioconjugation: Facilitating the attachment of peptides to other biomolecules for targeted therapies and diagnostics.[15]

-

Neuroscience Research: Synthesis of neuropeptides to study neurotransmission and explore potential treatments for neurological disorders.[15]

-

Protein Engineering: Modifying proteins to enhance their stability and function for biotechnological applications.[8]

Comparative Analysis: Fmoc-Glu(O-2-PhiPr)-OH vs. Fmoc-Glu(OtBu)-OH

The choice between Fmoc-Glu(O-2-PhiPr)-OH and the more standard Fmoc-Glu(OtBu)-OH is dictated by the synthetic goal.

Table 2: Comparison of Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Glu(OtBu)-OH

| Feature | Fmoc-Glu(O-2-PhiPr)-OH | Fmoc-Glu(OtBu)-OH |

| Primary Application | On-resin side-chain cyclization for cyclic peptides.[1][3] | Routine synthesis of linear peptides.[3] |

| Deprotection Condition | Mild acid (e.g., 1% TFA in DCM).[2][5] | Strong acid (e.g., high concentration TFA).[16] |

| Orthogonality | Quasi-orthogonal to tBu groups.[3] | Not orthogonal to other tBu groups. |

| Cost-Effectiveness | Generally more expensive. | More cost-effective for linear peptides.[3] |

| Crude Purity (Linear Peptides) | May be slightly lower due to higher acid sensitivity.[3] | Typically high.[3] |

Experimental Protocols

The following protocols provide a step-by-step guide for the use of this compound in manual SPPS.

General SPPS Workflow

The iterative process of SPPS involves the sequential addition of amino acids to a growing peptide chain on a solid support.[4][17]

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol for On-Resin Side-Chain Cyclization using Fmoc-Glu(O-2-PhiPr)-OH

This protocol outlines the synthesis of a side-chain cyclized peptide using Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH.

Materials:

-

Rink Amide resin[2]

-

Fmoc-Glu(O-2-PhiPr)-OH[2]

-

Fmoc-Lys(Mtt)-OH

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)[2]

-

Dichloromethane (DCM)[2]

-

Piperidine

-

Trifluoroacetic acid (TFA)[2]

-

Coupling reagents (e.g., HBTU, DIPEA)[3]

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.[18]

-

Peptide Chain Assembly: Synthesize the linear peptide sequence on the resin using standard Fmoc-SPPS protocols. Incorporate Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH at the desired positions.

-

Selective Side-Chain Deprotection:

-

Wash the resin thoroughly with DCM.

-

Treat the resin with a solution of 1% TFA in DCM for short, repeated intervals (e.g., 5 x 2 minutes). This selectively removes the O-2-PhiPr and Mtt groups.

-

Wash the resin with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and then wash again with DMF.

-

-

On-Resin Cyclization (Lactam Bridge Formation):

-

Dissolve a coupling reagent (e.g., HBTU, PyBOP) and a base (e.g., DIPEA) in DMF.

-

Add the coupling solution to the resin and shake for 4-24 hours to facilitate the intramolecular reaction between the deprotected glutamic acid and lysine side chains.

-

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.[3]

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[3]

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.

-

Caption: Workflow for synthesizing a side-chain cyclized peptide using Fmoc-Glu(O-2-PhiPr)-OH.

Conclusion

This compound is a highly valuable reagent in the field of peptide synthesis, offering a strategic advantage for the creation of complex peptide structures. Its defining feature, the quasi-orthogonal O-2-PhiPr protecting group, enables selective on-resin deprotection under mild acidic conditions. This property is instrumental for the efficient synthesis of side-chain cyclized peptides, which are of significant interest in drug discovery and development. While its application is more specialized than that of standard protected glutamic acid derivatives, a thorough understanding of its chemical properties and reaction conditions, as detailed in this guide, empowers researchers to leverage its full potential in advancing peptide science.

References

- Benchchem. A Step-by-Step Guide to Using Fmoc-Glu(O-2-PhiPr)-OH in Manual Solid-Phase Peptide Synthesis.

- Sigma-Aldrich. This compound Novabiochem 207305-97-3.

- Benchchem. A Comparative Guide to the Purity of Peptides Synthesized with Fmoc-Glu(O-2-PhiPr)-OH and Other Glutamic Acid Derivatives.

- Chem-Impex. This compound.

- Chem-Impex. Fmoc-L-glutamic acid γ -2-phenylisopropyl ester.

- Advanced ChemTech. Fmoc-Glu(O-2-PhiPr)-OH.

- Benchchem. The 2-PhiPr Protecting Group for Glutamic Acid: An In-depth Technical Guide.

- Aapptec Peptides. Fmoc-Glu(O-2-PhiPr)-OH.

- Sigma-Aldrich. Fmoc-Glu(O-2-PhiPr)-OH Novabiochem 200616-39-3.

- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.

- Sigma-Aldrich. Fmoc-Glu(O-2-PhiPr)-OH Novabiochem 200616-39-3.

- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- ResearchGate. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.

- Benchchem. OH and Fmoc-Glu(OtBu)-OH for Cyclic Peptide Synthesis.

- Advent Chembio. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis.

- BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.

- National Institutes of Health (NIH). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.

- Springer Link. Methods and protocols of modern solid phase peptide synthesis.

- Echemi. Buy FMOC-GLU(O-2-PHIPR)-OH from Chemsigma International Co., Ltd.

- Labsolu. Fmoc-Glu(O-2-PhiPr)-OH.

- ChemicalBook. fmoc-glu(o-2-phipr)-oh.

- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- MedChemExpress. Fmoc-Glu(O-2-PhiPr)-OH | Amino Acid Derivative.

- Guidechem. FMOC-GLU(O-2-PHIPR)-OH 200616-39-3 wiki.

- National Institutes of Health (NIH). Fmoc-Glu-OH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. chemimpex.com [chemimpex.com]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. echemi.com [echemi.com]

- 11. peptide.com [peptide.com]

- 12. This compound Novabiochem 207305-97-3 [sigmaaldrich.com]

- 13. labsolu.ca [labsolu.ca]

- 14. FMOC-GLU(O-2-PHIPR)-OH price,buy FMOC-GLU(O-2-PHIPR)-OH - chemicalbook [chemicalbook.com]

- 15. chemimpex.com [chemimpex.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. chem.uci.edu [chem.uci.edu]

Harnessing Quasi-Orthogonality: The Strategic Application of Fmoc-Glu-O-2-PhiPr in the Discovery of Complex Peptide Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, one recognizes that the synthesis of a peptide is not merely a linear assembly of amino acids; it is an exercise in chemical strategy. The choice of each building block, particularly its protecting groups, dictates the feasibility of complex architectures that are often central to therapeutic efficacy. This guide delves into the nuanced applications of N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester (Fmoc-Glu-O-2-PhiPr), a reagent whose unique properties unlock advanced synthetic pathways in drug discovery. We will explore the causality behind its use, provide field-proven protocols, and illuminate its role in crafting the next generation of peptide-based drugs.

The Principle of Orthogonality: A Cornerstone of Modern Peptide Synthesis

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the Fmoc/tBu strategy is the bedrock.[1] It relies on a system of orthogonal protecting groups: the base-labile N-α-Fmoc group for temporary protection during chain elongation and acid-labile groups for permanent side-chain protection, which are removed only at the final cleavage step.[1] However, the synthesis of more sophisticated structures, such as cyclic or branched peptides, demands a higher level of control—a "quasi-orthogonality" that allows for selective deprotection of specific side chains while the peptide remains anchored to the solid support.

This is the precise domain of this compound. Its defining feature is the 2-phenylisopropyl (2-PhiPr) ester protecting the γ-carboxyl group of glutamic acid.[2] This group exhibits exquisite sensitivity to very mild acid, allowing its removal under conditions that leave standard tert-butyl (tBu) based protecting groups completely intact.[3][4]

Chemical Identity of this compound

Caption: Structural components of the Fmoc-Glu(O-2-PhiPr)-OH molecule.

This strategic lability is the key to its utility, transforming it from a simple building block into an enabling tool for complex molecular engineering.[2][5]

The Primary Application: On-Resin Side-Chain Cyclization

The development of peptide-based drugs often targets enhanced metabolic stability and receptor affinity. Cyclization is a premier strategy to achieve these goals by constraining the peptide into a bioactive conformation.[6] this compound is the reagent of choice for constructing on-resin side-chain to side-chain lactam bridges.[6][7]

The process leverages its quasi-orthogonality in tandem with another similarly labile protecting group, most commonly the 4-methyltrityl (Mtt) group used for protecting lysine residues (Fmoc-Lys(Mtt)-OH).[2][8] The 2-PhiPr and Mtt groups can be cleaved simultaneously on the resin using a very dilute acid solution, unmasking the side-chain carboxyl and amine groups, respectively. This allows for an intramolecular amide bond (lactam bridge) to be formed while the peptide's backbone and other side chains remain fully protected and anchored to the support.[3][8]

Comparative Workflow: On-Resin vs. Solution-Phase Cyclization

Caption: Workflow comparison for cyclic peptide synthesis.

The on-resin approach is significantly more efficient, avoiding the challenges of poor solubility and intermolecular polymerization often encountered during solution-phase cyclization of unprotected peptides.

Experimental Protocol: On-Resin Cyclization

This protocol outlines the selective deprotection and cyclization of a resin-bound peptide containing Glu(O-2-PhiPr) and Lys(Mtt).

-

Peptide Assembly: Synthesize the linear peptide sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS protocols.[3]

-

Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.[5]

-

Selective Deprotection:

-

Drain the DCM.

-

Add the deprotection solution: 1% (v/v) Trifluoroacetic acid (TFA) in DCM (approx. 10 mL per gram of resin).[3][5]

-

Gently agitate the resin for 10-minute intervals at room temperature, monitoring the deprotection via a colorimetric test or LC-MS analysis of a cleaved sample. Repeat until deprotection is complete (typically 2-4 cycles).

-

Wash the resin thoroughly with DCM, followed by 10% N,N-diisopropylethylamine (DIPEA) in DCM to neutralize, and finally with N,N-Dimethylformamide (DMF).[5]

-

-

Intramolecular Cyclization:

-

Swell the washed resin in DMF or N-Methylpyrrolidone (NMP).[3]

-

Add a solution of a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a non-nucleophilic base like DIPEA in DMF.

-

Allow the reaction to proceed for 2-4 hours at room temperature. Monitor completion using the Kaiser test (ninhydrin test).

-

-

Final Cleavage: Once cyclization is complete, wash the resin and proceed with standard global deprotection and cleavage from the solid support using a strong acid cocktail (e.g., 95% TFA with scavengers).

Performance Metrics and Strategic Considerations

While this compound is invaluable for complex syntheses, its use for routine linear peptides is not recommended. The higher sensitivity of the 2-PhiPr group can lead to premature deprotection and slightly lower crude purities compared to the robust Fmoc-Glu(OtBu)-OH.[7] The choice is therefore fundamentally driven by the synthetic objective.[7]

Data Summary: Comparative Peptide Purity

| Peptide Type | Glutamic Acid Derivative | Typical Crude Purity (%) | Typical Final Purity (%) | Rationale & Insights |

| Linear Heptapeptide | Fmoc-Glu(OtBu)-OH | 85-95 | >98 | The OtBu group is highly stable to the piperidine used for Fmoc removal, resulting in high crude purity. This is the robust, economical choice for linear sequences.[5][7] |

| Linear Heptapeptide | Fmoc-Glu(O-2-PhiPr)-OH | 80-90 | >98 | Slightly lower crude purity can be observed due to the higher sensitivity of the 2-PhiPr group to any trace acidic conditions during the synthesis cycles.[7] |

| Cyclic Heptapeptide | Fmoc-Glu(O-2-PhiPr)-OH with Fmoc-Lys(Mtt)-OH | 70-85 (after cyclization) | >97 | This reagent is essential for this application. The on-resin cyclization is efficient, but the additional steps can slightly lower the overall crude purity compared to a simple linear synthesis.[7] |

Furthermore, the steric bulk of the 2-PhiPr group may offer a secondary benefit by helping to minimize the formation of pyroglutamate, a common side reaction involving an N-terminal glutamic acid residue, although this effect is not extensively documented with quantitative data.[2]

Impact on Drug Discovery and Development

The ability to efficiently synthesize constrained cyclic peptides is a significant advantage in drug discovery.[9] These molecules often exhibit superior pharmacological properties compared to their linear analogs.

-

Enhanced Stability: Cyclization protects against degradation by exopeptidases, increasing the peptide's in vivo half-life.[6]

-

Increased Potency: A conformationally rigid structure can lead to higher binding affinity and selectivity for the biological target.[6][9]

-

Improved Bioavailability: The enhanced stability and, in some cases, increased lipophilicity can contribute to better absorption and distribution.[10]

This compound is therefore a critical enabler in the development of peptide-based therapeutics for a range of diseases, including cancer and autoimmune disorders.[9][11] Its utility also extends to bioconjugation, where a selectively deprotected glutamic acid side chain can serve as a handle for attaching peptides to other biomolecules, such as antibodies or imaging agents, for creating targeted diagnostics and therapies.[10][11][12]

Logical Pathway from Reagent to Therapeutic Benefit

Caption: The strategic role of this compound in drug discovery.

Conclusion

This compound is more than a protected amino acid; it is a strategic tool for medicinal chemists and peptide scientists. Its utility is not in routine synthesis but in its capacity to enable the construction of complex, constrained peptide architectures that are central to modern drug design. By facilitating efficient on-resin cyclization, it streamlines the path to creating more stable, potent, and selective peptide therapeutics. Understanding the principles of its quasi-orthogonality and applying the validated protocols described herein allows researchers to push the boundaries of peptide chemistry and accelerate the discovery of novel medicines.

References

-

APPLICON. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: A Key Building Block in Peptide Synthesis. Retrieved from [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fmoc-Glu(O-2-PhiPr)-OH Novabiochem 200616-39-3 [sigmaaldrich.com]

- 9. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. jk-sci.com [jk-sci.com]

A Technical Guide to the Quasi-Orthogonality of the 2-Phenylpropan-2-yl (2-PhiPr) Protecting Group in Complex Peptide Synthesis

Abstract: The synthesis of complex peptides, particularly those featuring cyclic architectures or site-specific modifications, necessitates a sophisticated protecting group strategy. While true orthogonality, exemplified by the Fmoc/tBu strategy, is a cornerstone of solid-phase peptide synthesis (SPPS), the demand for greater synthetic flexibility has driven the adoption of quasi-orthogonal systems. This guide provides an in-depth examination of the 2-phenylpropan-2-yl (2-PhiPr) protecting group, a highly acid-labile moiety whose unique properties enable selective deprotection in the presence of other acid-sensitive groups like tert-butyl (tBu). We will explore the chemical principles behind its quasi-orthogonality, its primary application in on-resin cyclization, and provide detailed, field-proven protocols for its successful implementation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced protecting group strategies to overcome challenges in modern peptide synthesis.

The Principle of Orthogonality in Synthetic Chemistry

In multistep synthesis, a protecting group is a molecular tool used to temporarily mask a reactive functional group, preventing it from engaging in unwanted side reactions.[1][2] The success of complex syntheses hinges on the ability to remove these protecting groups selectively without affecting other parts of the molecule. This selectivity is governed by the principle of orthogonality.

-

Truly Orthogonal Systems: An orthogonal set of protecting groups allows for the removal of any single group in any order, using specific reagents and conditions that do not affect the others.[3][4][5] The most prevalent example in SPPS is the Fmoc/tBu strategy , where the Nα-Fmoc group is removed by a base (e.g., piperidine), while side-chain tBu-based groups are removed by a strong acid (e.g., trifluoroacetic acid).[1][3] The conditions are fundamentally different, ensuring perfect selectivity.

-

Quasi-Orthogonal Systems: This strategy applies when two or more protecting groups are removed by the same class of reagent (e.g., acid), but their reactivity differs so significantly that one can be cleaved under mild conditions that leave the other(s) intact.[3] The 2-PhiPr group is a premier example of a quasi-orthogonal partner to the tBu group, as both are acid-labile but possess vastly different sensitivities.[3][6]

The 2-PhiPr Group: A Tool for Advanced Synthetic Strategies

The 2-phenylpropan-2-yl (2-PhiPr) group is a tert-butyl ester analogue used for the side-chain protection of carboxylic acids, primarily on glutamic acid (Glu) and aspartic acid (Asp).[3][7] Its defining feature is its extreme acid lability, which is the foundation of its quasi-orthogonality with standard tBu-based protecting groups.[7]

This heightened sensitivity is due to the electronic stabilization of the tertiary carbocation formed during acid-mediated cleavage. The adjacent phenyl ring participates in stabilizing the positive charge through resonance, making the departure of the carboxyl group significantly more favorable than for a standard tert-butyl carbocation.

Data Presentation: Comparison of Acid-Labile Protecting Groups

The table below summarizes the cleavage conditions for 2-PhiPr and other common acid-labile groups, illustrating the vast difference in sensitivity that enables selective deprotection.

| Protecting Group | Abbreviation | Typical Protected Residue(s) | Cleavage Conditions | Stability |

| 2-phenylpropan-2-yl | 2-PhiPr | Glu, Asp | 1-2% TFA in DCM [7][8][9] | Stable to piperidine, Pd(0)[10] |

| tert-Butyl | tBu / OtBu | Glu, Asp, Ser, Thr, Tyr | >90% TFA (Global Deprotection)[8] | Stable to piperidine, 1-2% TFA |

| tert-Butoxycarbonyl | Boc | Lys, Trp, His | >90% TFA (Global Deprotection)[11] | Stable to piperidine, 1-2% TFA |

| 4-Methyltrityl | Mtt | Lys, Orn, His | 1-2% TFA in DCM[10] | Stable to piperidine, Pd(0), hydrazine |

| Trityl | Trt | Cys, His, Asn, Gln | 1-90% TFA in DCM (Varies)[8] | Stable to piperidine, Pd(0), hydrazine |

Core Application: On-Resin Side-Chain Cyclization

The primary and most powerful application of the 2-PhiPr group is in the on-resin synthesis of side-chain to side-chain cyclized peptides.[6][7] This strategy is crucial for producing constrained peptides, which often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts.

The typical strategy involves incorporating Fmoc-Glu(O-2-PhiPr)-OH into a peptide sequence along with another amino acid bearing a side chain that can be deprotected under identical mild acidic conditions, such as Fmoc-Lys(Mtt)-OH .[7] The Mtt group shares a similar high acid lability with 2-PhiPr.[7][9] This allows for their simultaneous removal on the solid support, exposing a free carboxylic acid and a free amine, which can then be coupled to form a lactam bridge.

Detailed Experimental Protocols

The following protocols are self-validating systems designed for robustness. Adherence to these steps, particularly regarding washing and reagent preparation, is critical for success.

Protocol 1: Selective On-Resin Deprotection of 2-PhiPr and Mtt Groups

This protocol details the selective, simultaneous removal of 2-PhiPr and Mtt groups while the peptide remains attached to the solid support.

Materials:

-

Peptide-resin containing Glu(O-2-PhiPr) and Lys(Mtt) residues

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional but recommended scavenger)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Peptide synthesis vessel with a fritted disc

Procedure:

-

Resin Swelling: Swell the peptide-resin (1.0 g) in DCM (10 mL) for 30 minutes in the reaction vessel. Drain the solvent.

-

Deprotection Cocktail Preparation: Prepare a fresh solution of 1% TFA in DCM (v/v). For a 100 mL solution, add 1 mL of TFA to 99 mL of DCM. If the sequence contains sensitive residues (e.g., Trp), add 2.5% TIS as a scavenger.[7]

-

Selective Deprotection:

-

Add the 1% TFA/DCM solution (~10 mL per gram of resin) to the swollen resin.

-

Gently agitate the suspension at room temperature.

-

Scientist's Note: Instead of a single long incubation, perform the deprotection in multiple short cycles (e.g., 10-20 cycles of 2 minutes each).[9] This minimizes contact time and reduces the risk of acid-catalyzed side reactions, such as premature cleavage from highly acid-labile linkers. Drain the solution after each cycle.

-

-

Washing: After the final deprotection cycle, drain the cocktail and wash the resin thoroughly to remove all residual acid. A recommended washing sequence is:

-

DCM (3 x 10 mL)

-

DMF (3 x 10 mL)

-

DCM (3 x 10 mL)

-

Protocol 2: On-Resin Intramolecular Cyclization (Lactam Bridge Formation)

This protocol is performed immediately after the selective deprotection and washing steps.

Materials:

-

Deprotected peptide-resin from Protocol 1

-

N,N-Diisopropylethylamine (DIPEA)

-

DMF, peptide synthesis grade

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or equivalent

Procedure:

-

Neutralization: Wash the resin with a 10% solution of DIPEA in DMF (v/v) (2 x 10 mL) for 5 minutes each wash to neutralize the protonated side-chain amines.[7]

-

Final Wash: Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess DIPEA.

-

Cyclization Cocktail Preparation: In a separate vial, dissolve the coupling reagent (e.g., 3 equivalents of HATU relative to resin loading) and a base (e.g., 6 equivalents of DIPEA) in DMF.

-

Cyclization Reaction: Add the cyclization cocktail to the resin. Allow the reaction to proceed with gentle agitation for 2-4 hours at room temperature.[7] The reaction progress can be monitored via a Kaiser test on a small sample of beads; a negative result (yellow beads) indicates complete reaction.

-

Final Washing: Drain the cyclization cocktail and wash the resin extensively with DMF (3 x 10 mL) and DCM (3 x 10 mL). Dry the resin under vacuum.

Considerations and Best Practices

-

Aspartimide Formation: A notorious side reaction in peptide synthesis, particularly at Asp-Gly or Asp-Ser sequences, is the formation of a cyclic aspartimide. The steric bulk of the 2-PhiPr group offers significant protection against this side reaction compared to smaller ester groups, making Fmoc-Asp(O-2-PhiPr)-OH the derivative of choice for sequences prone to this issue.

-

Pyroglutamate Formation: The steric hindrance of the 2-PhiPr group may also help to minimize the formation of pyroglutamate, a common side reaction involving an N-terminal glutamine or glutamic acid residue.[7]

-

Purity of Linear Peptides: While invaluable for cyclic peptides, the use of the more sensitive 2-PhiPr group in the synthesis of a simple linear peptide may result in slightly lower crude purity compared to using the more robust tBu group.[6] This is due to potential minor loss of the protecting group during repeated Fmoc deprotection cycles if acidic impurities are present. Therefore, for linear peptides without a need for selective deprotection, Fmoc-Glu(OtBu)-OH remains the standard choice.[6]

Conclusion

The 2-PhiPr protecting group represents a critical tool in the arsenal of the modern peptide chemist. Its high acid lability, when strategically employed, provides a robust quasi-orthogonal system that is fully compatible with the standard Fmoc/tBu SPPS methodology. This unique property enables the selective deprotection of carboxyl side chains, facilitating the synthesis of complex architectures like side-chain cyclized peptides that are otherwise difficult to access. By understanding the principles of its reactivity and adhering to validated protocols, researchers and drug developers can confidently leverage the 2-PhiPr group to advance the frontiers of peptide-based therapeutics and research.

References

- The 2-PhiPr Protecting Group for Glutamic Acid: An In-depth Technical Guide. Benchchem.

- A Comparative Guide to the Purity of Peptides Synthesized with Fmoc-Glu(O-2-PhiPr)

- Amino Acid Deriv

- Protecting Groups in Peptide Synthesis. Biosynth.

- Application Notes and Protocols for Peptides Containing Glu(O-2-PhiPr)

- Selecting Orthogonal Building Blocks. Sigma-Aldrich.

- Selecting Orthogonal Building Blocks (Table). Sigma-Aldrich.

- Protecting group - Wikipedia. Wikipedia.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.

- Protecting Groups. University of Oxford.

- Protecting Groups and Orthogonal Protection Str

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

The Strategic Application of Fmoc-Glu-O-2-PhiPr in Advanced Peptide Modification and Bioconjugation: A Technical Guide

Introduction: Unlocking New Avenues in Peptide Science

In the landscape of peptide-based therapeutics and research, the ability to introduce specific modifications and conjugations is paramount for enhancing stability, modulating bioactivity, and enabling targeted delivery. Fmoc-Glu-O-2-PhiPr, an N-α-Fmoc-protected L-glutamic acid derivative with a γ-carboxyl group shielded by a 2-phenylisopropyl (O-2-PhiPr) ester, has emerged as a powerful tool for chemists and drug developers.[1] The unique lability of the O-2-PhiPr protecting group under exceptionally mild acidic conditions provides a quasi-orthogonal handle for site-specific peptide modification and bioconjugation, setting it apart from standard protecting groups.[2][3][4]

This in-depth technical guide provides a comprehensive overview of the principles and applications of this compound. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in designing and executing robust synthetic and conjugation strategies.

Core Principles: The Power of Orthogonality

The strategic advantage of this compound lies in the concept of orthogonality in protecting group chemistry. In solid-phase peptide synthesis (SPPS), different protecting groups are used to mask reactive functional groups on the amino acid backbone and side chains, allowing for the controlled, stepwise assembly of the peptide chain.[5][6] Orthogonal protecting groups can be selectively removed under distinct chemical conditions without affecting other protecting groups present in the molecule.

The O-2-PhiPr group exemplifies this principle. It is highly susceptible to cleavage by very mild acid, typically a 1-2% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[7] This allows for the selective deprotection of the glutamic acid side-chain carboxyl group while the peptide remains anchored to the solid support and other acid-labile protecting groups, such as the commonly used tert-butyl (tBu) group, remain intact.[2][4] This unique feature opens the door to two critical applications: on-resin peptide cyclization and the generation of peptides primed for site-specific bioconjugation.

Data at a Glance: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₉NO₆ | [8] |

| Molecular Weight | 487.54 g/mol | [9] |

| Appearance | White to off-white powder | [10] |

| Storage Temperature | -20°C to -80°C | [10] |

| Purity (Typical) | ≥95% | [10] |

Application I: On-Resin Peptide Cyclization for Enhanced Stability and Activity

Linear peptides often suffer from poor metabolic stability and low bioavailability. Cyclization, the formation of a covalent bridge within the peptide sequence, can significantly improve these properties by constraining the peptide's conformation.[11] this compound is a cornerstone reagent for the on-resin synthesis of side-chain to side-chain lactam-bridged peptides.[2]

The Causality Behind the Choice: Why On-Resin Cyclization?

Performing the cyclization reaction while the peptide is still attached to the solid support offers several advantages over solution-phase cyclization. The "pseudo-dilution" effect of the resin minimizes intermolecular side reactions, such as dimerization and oligomerization, which are common in solution.[11] This leads to higher yields and purity of the desired cyclic peptide.

Experimental Workflow: On-Resin Lactam Bridge Formation

The following protocol outlines a typical workflow for synthesizing a side-chain to side-chain lactam-bridged cyclic peptide using this compound in conjunction with an amino acid bearing a complementary side-chain protecting group, such as Fmoc-Lys(Mtt)-OH.

Caption: Workflow for on-resin peptide cyclization using this compound.

Detailed Protocol: On-Resin Cyclization

1. Linear Peptide Synthesis:

-

Assemble the linear peptide sequence on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS protocols.[12][13]

-

Incorporate Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH at the desired positions for cyclization.

2. Selective Side-Chain Deprotection:

-

After completion of the linear sequence, thoroughly wash the resin-bound peptide with DCM.

-

Prepare a fresh solution of 1-2% TFA in DCM.

-

Treat the resin with the deprotection solution for 10-20 minutes with gentle agitation. Repeat this step 2-3 times to ensure complete removal of the O-2-PhiPr and Mtt groups.[7]

-

The progress can be monitored by observing the yellow color of the trityl cation in the filtrate.[2]

-

Wash the resin extensively with DCM, followed by DMF.

-

Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF.

-

Wash the resin again with DMF to prepare for the cyclization step.

3. On-Resin Cyclization (Lactam Bridge Formation):

-

Swell the deprotected peptidyl-resin in DMF.

-

In a separate vessel, prepare the coupling reagent solution. A common choice is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (4 eq.) and DIPEA (8 eq.) in DMF.[2]

-

Add the coupling reagent solution to the resin.

-

Agitate the resin suspension at room temperature for 2-24 hours, depending on the peptide sequence.

-

Monitor the completion of the cyclization by cleaving a small sample of the peptide from the resin and analyzing it by HPLC-MS.

4. Cleavage and Purification:

-

Once cyclization is complete, wash the resin thoroughly with DMF and DCM, and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[14]

-

Precipitate the crude peptide in cold diethyl ether, wash the pellet, and dry under vacuum.

-

Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application II: Site-Specific Bioconjugation

The ability to selectively deprotect the γ-carboxyl group of glutamic acid on a fully protected, resin-bound peptide also provides a unique handle for site-specific bioconjugation. This allows for the precise attachment of the peptide to other biomolecules, such as proteins, to create well-defined conjugates with controlled stoichiometry and preserved biological activity.

The Rationale for Site-Specificity

Traditional bioconjugation methods, such as those targeting lysine residues, often result in heterogeneous mixtures of conjugates with varying numbers of peptides attached at different locations.[15] This heterogeneity can lead to batch-to-batch variability and a loss of biological activity. Site-specific conjugation using a deprotected glutamic acid side chain ensures a homogenous product with a defined peptide-to-protein ratio.

Experimental Workflow: Peptide-Protein Bioconjugation

The following workflow outlines the steps for conjugating a peptide containing a deprotected glutamic acid to a protein via amide bond formation.

Caption: Workflow for site-specific peptide-protein bioconjugation.

Detailed Protocol: Peptide-Protein Conjugation via EDC/sNHS Chemistry

1. Preparation of the Peptide with a Free γ-Carboxyl Group:

-

Synthesize the desired peptide sequence on a solid support using Fmoc-SPPS, incorporating Fmoc-Glu(O-2-PhiPr)-OH at the desired conjugation site.

-

Perform on-resin selective deprotection of the O-2-PhiPr group as described in the cyclization protocol.

-

Cleave the peptide from the resin using a standard TFA cocktail and purify by RP-HPLC. The resulting peptide will have a free γ-carboxyl group on the glutamic acid residue.

2. Activation of the Peptide's γ-Carboxyl Group:

-

Dissolve the purified peptide in a suitable buffer, typically MES or phosphate buffer at a pH of 5.5-6.5.

-

Add a 2- to 10-fold molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysulfosuccinimide (sNHS) to the peptide solution.[16][17]

-

Incubate the reaction for 15-30 minutes at room temperature to form the sNHS-ester activated peptide.

3. Conjugation to the Protein:

-

Dissolve the target protein in a suitable buffer, typically phosphate-buffered saline (PBS) at pH 7.2-8.0.

-

Add the activated peptide solution to the protein solution. The molar ratio of peptide to protein will depend on the desired degree of labeling and should be optimized.

-

Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.

4. Purification and Characterization of the Conjugate:

-

Purify the peptide-protein conjugate from unreacted peptide and reagents using size-exclusion chromatography (SEC) or dialysis.

-

Characterize the conjugate to confirm successful conjugation and determine the conjugation ratio.

-

SDS-PAGE: Compare the migration of the conjugate to the unconjugated protein. A successful conjugation will result in a shift to a higher molecular weight.[7]

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the exact molecular weight of the conjugate to confirm the number of peptides attached to the protein.

-

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause | Recommended Solution |

| Incomplete On-Resin Cyclization | - Steric hindrance within the peptide sequence.- Unfavorable peptide conformation. | - Introduce turn-inducing residues like glycine or proline near the cyclization site.[18]- Change the solvent to one that may favor a more suitable conformation.- Use a more potent coupling reagent (e.g., HATU over HBTU). |

| Low Yield of Peptide-Protein Conjugate | - Inefficient activation of the peptide's carboxyl group.- Hydrolysis of the sNHS-ester.- Suboptimal pH for conjugation. | - Increase the molar excess of EDC and sNHS.- Perform the activation and conjugation steps sequentially without significant delay.- Optimize the pH of the conjugation buffer (typically 7.2-8.0 for reaction with lysine amines). |

| Precipitation of Protein During Conjugation | - Change in protein solubility due to the addition of the peptide or reagents. | - Perform the conjugation at a lower protein concentration.- Screen different buffer conditions (e.g., varying pH or adding stabilizing excipients). |

Conclusion: A Versatile Tool for Advanced Peptide Science

This compound stands out as a valuable and versatile building block in the peptide chemist's toolbox. Its unique, highly acid-labile side-chain protecting group enables a level of control and precision that is essential for the development of next-generation peptide therapeutics and research tools. By providing a quasi-orthogonal handle for on-resin cyclization and site-specific bioconjugation, this compound facilitates the creation of peptides with enhanced stability, improved biological activity, and targeted delivery capabilities. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers to confidently and effectively utilize this powerful reagent in their endeavors to push the boundaries of peptide science.

References

-

Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. ACS Publications. [Link]

-

A New Generation of Peptide Conjugation Products. Interchim. [Link]

-

NHS-mediated QDs-peptide/protein conjugation and its application for cell labeling. PubMed. [Link]

-

Peptides and Proteins. Michigan State University Department of Chemistry. [Link]

-

High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

-

Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. PubMed Central. [Link]

-

Peptide bonds: Formation and cleavage (video). Khan Academy. [Link]

-

1.21: Amino Acids and Peptides. Chemistry LibreTexts. [Link]

-

Peptide Bonds. Chemistry LibreTexts. [Link]

-

Video: Peptide Bonds. JoVE. [Link]

-

Synthesis of peptides and proteins with site-specific glutamate arginylation. PubMed Central. [Link]

-

Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. National Institutes of Health. [Link]

-

Peptide cyclization problems? Reddit. [Link]

-

Fmoc-Glu(O-2-PhiPr)-OH. Aapptec Peptides. [Link]

-

Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio. [Link]

-

Synthesis of Gamma-Carboxyglutamic Acid-Containing Peptides by the Boc Strategy. PubMed. [Link]

-

Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. Taylor & Francis Online. [Link]

-

Macrocyclization strategies for cyclic peptides and peptidomimetics. PubMed Central. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

Sources

- 1. Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Proteins [www2.chemistry.msu.edu]

- 6. chempep.com [chempep.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Synthesis of peptides and proteins with site-specific glutamate arginylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. interchim.fr [interchim.fr]

- 16. pubs.acs.org [pubs.acs.org]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Glutamate Photorelease in Neuroscience: A Technical Guide to Caged Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise control of neuronal activity is paramount to unraveling the complexities of the brain. "Caged" compounds, particularly caged glutamate, have emerged as indispensable tools, allowing researchers to command the release of this primary excitatory neurotransmitter with unparalleled spatiotemporal resolution. This guide delves into the core principles of glutamate uncaging, a technique that has revolutionized our understanding of synaptic function, dendritic integration, and neural circuitry. While the compound Fmoc-Glu-O-2-PhiPr is a valuable asset in the chemical synthesis of peptides, its direct role is in the preparatory stages of creating complex biomolecules rather than functioning as a photolabile neurotransmitter donor in functional neuroscience experiments. This document will first clarify the established application of this compound and then provide a comprehensive exploration of the design, application, and profound impact of caged glutamate compounds in modern neuroscience research.

Part 1: Deconstructing the Molecular Toolkit: this compound in Chemical Synthesis

This compound, or N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester, is a specialized derivative of the amino acid L-glutamic acid. Its primary application lies in the domain of Solid-Phase Peptide Synthesis (SPPS) , a cornerstone technique for constructing custom peptides and proteins.[1] In this context, the molecule's two key features are the Fmoc (9-fluorenylmethoxycarbonyl) group and the O-2-PhiPr (2-phenylisopropyl ester) group.

-

The Fmoc Group: This is a base-labile protecting group attached to the alpha-amino group of the glutamic acid. In SPPS, it prevents unwanted reactions at the amino terminus while the next amino acid in the peptide sequence is being added.

-

The O-2-PhiPr Group: This group protects the gamma-carboxyl group in the glutamic acid side chain. Its defining characteristic is its high acid lability; it can be removed under very mild acidic conditions (e.g., 1% trifluoroacetic acid) while other, more robust protecting groups remain intact. This "quasi-orthogonality" is particularly advantageous for synthesizing complex peptides, such as those with cyclic structures (lactam bridges).

While neuropeptides synthesized using this building block are of significant interest in neuroscience for studying neurotransmission, it is crucial to understand that this compound itself is not a "caged" compound in the functional neuroscience sense.[1] It is a tool for chemical construction, not for light-induced activation of neurons.

Diagram: The Logic of Orthogonal Protection in Peptide Synthesis

Caption: Orthogonal protection scheme using Fmoc and O-2-PhiPr groups.

Part 2: The Core Technique: Glutamate Uncaging in Neuroscience

The true revolution in optically controlling neuronal activity stems from the development of caged neurotransmitters .[2][3] A caged compound is a biologically active molecule that has been rendered inert by attaching a photolabile protecting group, or "cage".[4] When light of a specific wavelength strikes the cage, it cleaves the bond, releasing the active molecule in its native form.[3]

Glutamate, as the brain's primary excitatory neurotransmitter, was a prime target for this technology.[5] Caged glutamate allows researchers to mimic synaptic transmission with incredible precision, delivering glutamate to specific receptors on a neuron's surface at a defined time.[6]

The Mechanism of Action: From Inert Precursor to Neuronal Activation

The process of glutamate uncaging is a powerful experimental paradigm. It allows for the precise mimicking of synaptic inputs, enabling detailed studies of neuronal information processing.

Caption: Experimental workflow for glutamate uncaging at a synapse.

Advantages of Two-Photon Uncaging

While initial uncaging experiments used single-photon (1P) UV light, the advent of two-photon (2P) microscopy provided a significant leap in precision.[4][7] In 2P excitation, a fluorophore or, in this case, a photolabile cage absorbs two near-infrared photons almost simultaneously.[7] This has profound advantages for neuroscience research:

-

Intrinsic 3D Resolution: 2P absorption only occurs at the focal point where photon density is highest. This eliminates out-of-focus uncaging above and below the target, providing true three-dimensional control.[4][8]

-

Reduced Phototoxicity: Near-infrared light is less energetic and scatters less in biological tissue compared to UV light, reducing damage to the surrounding cells.

-

Deeper Tissue Penetration: The longer wavelengths of near-infrared light allow researchers to probe deeper into brain tissue, enabling studies in more intact preparations and even in living animals.[6]

Key Caged Glutamate Compounds in Neuroscience

Several caged glutamate compounds have been developed, each with specific properties regarding photosensitivity, quantum yield, and biological inertness. Some of the most widely used include:

| Compound Name | Common Abbreviation | Key Features & Applications |

| 4-Methoxy-7-nitroindolinyl-caged-L-glutamate | MNI-Glu | The first widely successful caged glutamate for 2P uncaging. Used extensively for mapping glutamate receptors and studying synaptic plasticity.[8] |

| 4-Carboxymethoxy-5,7-dinitroindolinyl-caged-L-glutamate | CDNI-Glu | Exhibits a very high quantum yield, making it highly efficient for photorelease.[2] |

| 7-diethylaminocoumarin-caged-glutamate | DEAC450-Glu | Features a different caging chromophore that allows for wavelength-selective uncaging, enabling two-color experiments with other caged compounds.[6] |

Part 3: Experimental Protocols and Applications

Protocol: Two-Photon Glutamate Uncaging on a Dendritic Spine

This protocol provides a generalized workflow for stimulating a single dendritic spine using 2P uncaging of MNI-glutamate, combined with electrophysiological recording.

1. Preparation:

- Prepare acute brain slices (e.g., hippocampus or cortex) from a rodent.

- Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

- Transfer a slice to the recording chamber of a two-photon microscope and continuously perfuse with aCSF.

2. Electrophysiology:

- Using infrared differential interference contrast (IR-DIC) optics, identify a target neuron (e.g., a pyramidal neuron).

- Establish a whole-cell patch-clamp recording. The internal solution should contain a fluorescent dye (e.g., Alexa Fluor 594) to visualize the neuron's morphology.

3. Caged Compound Application:

- Add MNI-glutamate to the perfusion aCSF to a final concentration of 2-10 mM.

- Allow the caged compound to equilibrate in the tissue for at least 15-20 minutes.

4. Two-Photon Imaging and Uncaging:

- Visualize the fluorescently filled neuron using the two-photon laser tuned to an appropriate wavelength for the dye (e.g., ~810 nm for Alexa 594).

- Identify a dendritic branch and individual dendritic spines.

- Tune the uncaging laser to the optimal wavelength for MNI-Glu (~720 nm).

- Position the laser spot over the head of the target dendritic spine.

5. Stimulation and Recording:

- Deliver a short laser pulse (0.5-2 ms) to uncage the glutamate.

- Simultaneously record the electrical response of the neuron in voltage-clamp or current-clamp mode. A successful uncaging event at an excitatory synapse will elicit an excitatory postsynaptic current (EPSC) or potential (EPSP).

- Correlate the location of stimulation with the recorded physiological response.

Core Applications in Neuroscience Research

-

Mapping Glutamate Receptor Distribution: By systematically uncaging glutamate at different points along a neuron's dendrites and soma, researchers can create detailed maps of functional glutamate receptor "hotspots."[9]

-

Studying Synaptic Plasticity: Uncaging allows for the controlled induction of synaptic plasticity phenomena like Long-Term Potentiation (LTP) and Long-Term Depression (LTD) at individual synapses.

-

Investigating Dendritic Integration: Researchers can uncage glutamate at multiple sites simultaneously or in rapid succession to understand how neurons integrate complex patterns of synaptic input.[10]

-

Probing Structure-Function Relationships: By combining uncaging with high-resolution imaging, it's possible to correlate the size and shape of a dendritic spine with its functional strength.[6]

Conclusion

The technique of glutamate uncaging, particularly with two-photon excitation, represents a paradigm shift in neuroscience methodology. It provides an unprecedented level of control for activating neurons and synapses, moving beyond passive observation to active interrogation of neural circuits. While compounds like this compound are essential for the chemical synthesis of biological molecules, the direct, light-mediated control of neuronal function relies on purpose-built caged compounds like MNI-Glu and CDNI-Glu. The continued development of novel photolabile protecting groups and caged neurotransmitters will undoubtedly open new frontiers in our quest to understand the intricate workings of the brain.

References

-

Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells. Chem Commun (Camb).[Link]

-

Improved Synthesis of Caged Glutamate and Caging Each Functional Group. PMC - PubMed Central.[Link]

-

Two-Photon Uncaging of Caged Neurotransmitters. Frontiers.[Link]

-

Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration. SpringerLink.[Link]

-

Photolabile precursors of glutamate: synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale. PubMed.[Link]

-

N-Nmoc-L-glutamate, a new caged glutamate with high chemical stability and low pre-photolysis activity. PubMed.[Link]

-

Fmoc-Glu(O-2-PhiPr)-OH. Aapptec Peptides.[Link]

-

Synthesis and photoreactivity of caged blockers for glutamate transporters. ResearchGate.[Link]

-

Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience.[Link]

-

Two-Photon Uncaging of Glutamate. PubMed.[Link]

-

Two-Photon Uncaging of Glutamate. Frontiers.[Link]

-

Chemical two-photon uncaging: a novel approach to mapping glutamate receptors. PubMed.[Link]

-

In vivo two-photon uncaging of glutamate revealing the structure-function relationships of dendritic spines in the neocortex of adult mice. PubMed.[Link]

-

Glutamate (neurotransmitter). Wikipedia.[Link]

-

Photoswitchable Inhibitor of a Glutamate Transporter. PubMed.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photolabile precursors of glutamate: synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]

- 6. In vivo two-photon uncaging of glutamate revealing the structure-function relationships of dendritic spines in the neocortex of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two-Photon Uncaging of Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 9. Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines | Springer Nature Experiments [experiments.springernature.com]

- 10. Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Fmoc-Glu(O-2-PhiPr)-OH: Physicochemical Properties and Applications in Peptide Synthesis

This guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-(2-phenylisopropyl) ester, commonly referred to as Fmoc-Glu(O-2-PhiPr)-OH. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core physicochemical properties and its strategic application in solid-phase peptide synthesis (SPPS), with a focus on the synthesis of complex and cyclic peptides.

Introduction: The Strategic Advantage of the 2-PhiPr Protecting Group

In the realm of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high-yield, high-purity target molecules. The Fmoc (fluorenylmethyloxycarbonyl) group provides a stable, base-labile protection for the α-amine of amino acids, forming the cornerstone of modern SPPS. For trifunctional amino acids like glutamic acid, orthogonal side-chain protection is essential.